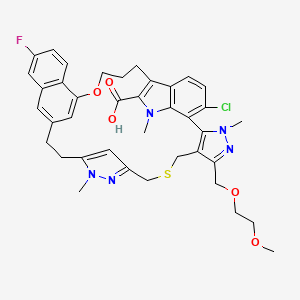

Mcl-1 inhibitor 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H41ClFN5O5S |

|---|---|

Molecular Weight |

746.3 g/mol |

IUPAC Name |

17-chloro-33-fluoro-12-(2-methoxyethoxymethyl)-5,14,22-trimethyl-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |

InChI |

InChI=1S/C39H41ClFN5O5S/c1-44-36-30-11-12-32(40)35(36)37-31(33(43-46(37)3)20-50-15-14-49-4)22-52-21-26-19-27(45(2)42-26)9-7-23-16-24-18-25(41)8-10-28(24)34(17-23)51-13-5-6-29(30)38(44)39(47)48/h8,10-12,16-19H,5-7,9,13-15,20-22H2,1-4H3,(H,47,48) |

InChI Key |

QJXIDXIADATUOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)C)Cl)N(N=C3COCCOC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Mcl-1 Inhibitor 14: A Technical Guide to a Potent Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of Mcl-1 inhibitor 14, a significant molecule in the ongoing effort to develop novel cancer therapeutics. Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various cancers, where it plays a pivotal role in tumor cell survival and resistance to therapy.[1][2] The development of potent and selective Mcl-1 inhibitors is, therefore, a key strategy in oncology drug discovery.[3][4]

Data Presentation: Quantitative Analysis of Mcl-1 Inhibitors

The following tables summarize the key quantitative data for a representative potent Mcl-1 inhibitor (related to PDB ID 6B4U) and other relevant compounds from the same chemical series, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of Mcl-1 Inhibitors

| Compound | Mcl-1 Ki (nM, TR-FRET) | Mcl-1 Ki (nM, FP) | Bcl-xL Ki (μM, FP) | Bcl-2 Ki (μM, FP) |

| Compound 14 (analogue) | < 0.1 | 0.009 | > 50 | > 50 |

| Early Analogue 1 | 2.5 | 0.210 | > 50 | > 50 |

| Early Analogue 2 | 0.15 | 0.021 | > 50 | > 50 |

Data synthesized from representative values in the cited literature.

Table 2: Cellular Activity of Mcl-1 Inhibitors

| Compound | H929 Cell Viability (EC50, μM) | MOLM-13 Cell Viability (EC50, μM) |

| Compound 14 (analogue) | 0.03 | 0.02 |

| Early Analogue 1 | 1.5 | 0.8 |

| Early Analogue 2 | 0.2 | 0.15 |

Data synthesized from representative values in the cited literature for Mcl-1 dependent cell lines.

Core Signaling Pathway and Discovery Workflow

The following diagrams illustrate the Mcl-1 signaling pathway and a generalized workflow for the discovery of Mcl-1 inhibitors.

Caption: Mcl-1 Signaling Pathway in Apoptosis Regulation.

Caption: Generalized Workflow for Mcl-1 Inhibitor Discovery.

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of Mcl-1 inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is a highly sensitive method for quantifying the binding affinity of inhibitors to Mcl-1.

-

Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bim or Bak). A terbium-labeled anti-tag antibody binds to tagged Mcl-1 (donor), and a fluorescently labeled peptide binds to Mcl-1 (acceptor). FRET occurs when the donor and acceptor are in close proximity. Inhibitors that bind to Mcl-1 displace the fluorescent peptide, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human Mcl-1 protein (with a tag, e.g., His or GST)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)

-

Assay buffer (e.g., PBS, 0.05% Tween-20, 1 mM DTT)

-

Test compounds (serially diluted)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a fixed concentration of Mcl-1 protein and the terbium-labeled antibody to each well of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of the fluorescently labeled BH3 peptide to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the ratio of acceptor to donor emission to normalize the data.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Fluorescence Polarization (FP) Binding Assay

FP is another robust method for measuring the binding of small molecule inhibitors to Mcl-1 in a homogeneous format.

-

Principle: A small fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Mcl-1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Competitive inhibitors displace the tracer from Mcl-1, causing a decrease in polarization.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FAM-Bak)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Test compounds (serially diluted)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a fixed concentration of the fluorescently labeled peptide to all wells.

-

Add the serially diluted test compounds to the appropriate wells.

-

Add a fixed concentration of Mcl-1 protein to initiate the competitive binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence polarization using the plate reader.

-

Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value.

-

Calculate the Ki value from the IC50.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of Mcl-1 inhibitors on the viability of cancer cell lines that are dependent on Mcl-1 for survival.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

-

Materials:

-

Mcl-1 dependent cancer cell lines (e.g., H929, MOLM-13)

-

Complete cell culture medium

-

Test compounds (serially diluted)

-

96-well or 384-well clear-bottom white plates

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Procedure:

-

Seed the cells in the microplates at a predetermined density and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of the test compounds. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for a few minutes to induce cell lysis.

-

Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The discovery of potent and selective Mcl-1 inhibitors, exemplified by compounds such as the one represented by PDB ID 6B4U, marks a significant advancement in the development of targeted cancer therapies. This guide provides a foundational understanding of the key data, experimental approaches, and biological context surrounding these important molecules. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to translate the promise of Mcl-1 inhibition into effective clinical treatments for a range of malignancies. The continued exploration of this therapeutic target holds great potential for improving patient outcomes in the future.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule Mcl-1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mcl-1 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

An In-Depth Technical Guide to Mcl-1 Inhibitor 14: Binding Affinity, Ki Value, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Myeloid Cell Leukemia-1 (Mcl-1) inhibitor, designated as "inhibitor 14," with a focus on its binding affinity and inhibitory constant (Ki). Due to the limited publicly available information specific to "Mcl-1 inhibitor 14," this guide also presents data and standardized experimental protocols for other well-characterized, potent Mcl-1 inhibitors to provide a comprehensive and practical resource for researchers in the field of oncology and drug discovery.

Quantitative Data Summary: Mcl-1 Inhibitor Binding Affinities

The potency of Mcl-1 inhibitors is a critical parameter in their development as therapeutic agents. The following table summarizes the binding affinity (Kd) and inhibitory constant (Ki) for "this compound" and provides a comparative landscape with other significant Mcl-1 inhibitors.

| Inhibitor | Binding Affinity (Kd) (nM) | Inhibitory Constant (Ki) (nM) |

| This compound | Not Reported | 0.018 [1] |

| VU661013 | Not Reported | 0.097 ± 0.03[2][3] |

| AZD5991 | 0.17[4] | 0.13 - 0.2[5] |

| S63845 | 0.19 | <1.2 |

| A-1210477 | Not Reported | 0.454 |

Note: The binding affinity and Ki values can vary based on the specific assay conditions and methodologies employed.

Mcl-1 Signaling Pathway and Inhibitor Mechanism of Action

Mcl-1 is a key pro-survival protein belonging to the Bcl-2 family. It plays a crucial role in regulating the intrinsic apoptotic pathway by sequestering the pro-apoptotic proteins BIM, BAK, and BAX. This sequestration prevents the formation of pores in the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and subsequent caspase activation. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and initiating the apoptotic cascade.

Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.

Experimental Protocols

The determination of binding affinity and inhibitory constants for Mcl-1 inhibitors is commonly performed using biophysical and biochemical assays. Below are detailed, representative protocols for two standard methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the Mcl-1/pro-apoptotic protein interaction by a competitive inhibitor.

-

Principle: A fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK-BH3) and a tagged Mcl-1 protein are used. An antibody against the tag on Mcl-1 is labeled with a donor fluorophore (e.g., Terbium), and the peptide is labeled with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human Mcl-1 protein (e.g., His-tagged)

-

Fluorescently labeled BAK-BH3 peptide (e.g., FITC-BAK-BH3)

-

Terbium-conjugated anti-His antibody (donor)

-

384-well, low-volume, non-binding black plates

-

TR-FRET compatible microplate reader

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% BSA)

-

-

Protocol:

-

Prepare serial dilutions of the Mcl-1 inhibitor in assay buffer.

-

In a 384-well plate, add the Mcl-1 protein, the fluorescently labeled BAK-BH3 peptide, and the Terbium-conjugated anti-His antibody.

-

Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Read the plate on a TR-FRET reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Fluorescence Polarization (FP) Assay

This assay also measures the displacement of a fluorescently labeled ligand from Mcl-1 by an inhibitor.

-

Principle: A small, fluorescently labeled peptide (tracer) derived from a pro-apoptotic protein (e.g., BIM-BH3) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, the tracer's tumbling is slowed, leading to a high fluorescence polarization signal. An inhibitor competes with the tracer for binding to Mcl-1, causing a decrease in the polarization signal.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BIM-BH3 peptide (e.g., FITC-BIM)

-

384-well, black, non-binding plates

-

Fluorescence polarization plate reader

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% CHAPS)

-

-

Protocol:

-

Prepare serial dilutions of the Mcl-1 inhibitor in DMSO, followed by a final dilution in assay buffer.

-

To the wells of a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BIM-BH3 peptide at optimized concentrations.

-

Add the diluted inhibitor or vehicle control to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Plot the change in millipolarization (mP) units against the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent tracer and its affinity for Mcl-1.

-

References

An In-depth Technical Guide to the Mcl-1 Inhibitor A-1210477 as a BH3 Mimetic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma-2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in therapeutic resistance. Its inhibition represents a promising strategy in cancer therapy. This technical guide provides a comprehensive overview of A-1210477, a potent and selective small-molecule inhibitor of Mcl-1 that functions as a BH3 mimetic. This document details the mechanism of action, quantitative biological data, and key experimental protocols for the evaluation of Mcl-1 inhibitors, using A-1210477 as a primary example. The guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and apoptosis.

Introduction: Mcl-1 as a Therapeutic Target

Mcl-1 is an anti-apoptotic protein that plays a crucial role in regulating the intrinsic pathway of apoptosis.[1] It sequesters pro-apoptotic proteins, such as Bim, Bak, and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor survival and resistance to conventional therapies.[1] Therefore, the development of small-molecule inhibitors that target Mcl-1 is of significant therapeutic interest.

BH3 mimetics are a class of drugs designed to mimic the binding of the BH3 domain of pro-apoptotic proteins to the hydrophobic groove of anti-apoptotic proteins like Mcl-1.[1] By competitively binding to this groove, BH3 mimetics displace the pro-apoptotic partners, leading to the activation of the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.

Mcl-1 Inhibitor A-1210477: A Potent and Selective BH3 Mimetic

A-1210477 is a first-in-class, potent, and selective small-molecule inhibitor of Mcl-1.[2] It was developed through structure-guided design and exhibits high affinity for the BH3-binding groove of Mcl-1.

Mechanism of Action

A-1210477 acts as a BH3 mimetic by binding to Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim. This displacement of Bim from Mcl-1 frees Bim to activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis. The specificity of A-1210477 for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL is a key feature that minimizes off-target effects.

Chemical Structure

The chemical structure of A-1210477 is provided below:

Chemical Formula: C46H55N7O7S Molecular Weight: 850.05 g/mol CAS Number: 1668553-26-1

Quantitative Biological Data

The following tables summarize the key quantitative data for A-1210477, demonstrating its potency and selectivity. For comparative purposes, data for the highly potent "Mcl-1 inhibitor 14" (Compound (Ra)-10) is also included where available.

Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors

| Compound | Target | Assay Type | Ki (nM) | Reference |

| A-1210477 | Mcl-1 | TR-FRET | 0.454 | |

| A-1210477 | Bcl-2 | TR-FRET | >660 | |

| A-1210477 | Bcl-xL | TR-FRET | >660 | |

| A-1210477 | Bcl-w | TR-FRET | >660 | |

| A-1210477 | Bfl-1 | TR-FRET | >660 | |

| This compound | Mcl-1 | Not Specified | 0.018 | Not Specified |

Table 2: Cellular Activity of A-1210477 in Mcl-1 Dependent Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| H929 | Multiple Myeloma | Cell Viability | <10 | |

| H2110 | Non-Small Cell Lung Cancer | Cell Viability | <10 | |

| H23 | Non-Small Cell Lung Cancer | Cell Viability | <10 | |

| OCI-AML3 | Acute Myeloid Leukemia | Cell Viability | <5 | |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | <5 | |

| MV4-11 | Acute Myeloid Leukemia | Cell Viability | <5 | |

| HL-60 | Acute Myeloid Leukemia | Cell Viability | <5 |

Table 3: In Vivo Efficacy of A-1210477 in a Xenograft Model

| Cell Line | Tumor Model | Dosing | Outcome | Reference |

| HL-60, MV4-11, MOLM-13, OCI-AML3 | AML Xenograft | 50, 75, 100 mg/kg | Significant decrease in human CD45+ chimera rates |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (Ki) of an inhibitor to Mcl-1.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide (e.g., f-Bak) and a GST-tagged Mcl-1 protein. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescently labeled peptide is the acceptor. Inhibition of the protein-peptide interaction by a compound leads to a decrease in the FRET signal.

Protocol:

-

Prepare the assay buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).

-

In a 384-well plate, add 1 nM of GST-tagged Mcl-1 protein.

-

Add the test compound at various concentrations.

-

Add 100 nM of the fluorescently labeled Bak peptide (f-Bak).

-

Add 1 nM of a Terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for the Tb-labeled antibody).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 15,000-50,000 cells per well and allow them to adhere overnight.

-

Treat the cells with the Mcl-1 inhibitor at a range of concentrations (e.g., from 0.001 µM to 30 µM in half-log steps) for 48 or 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values by performing a non-linear regression analysis of the concentration-response data.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The Caspase-Glo® 3/7 reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to produce a luminescent signal proportional to the caspase activity.

Protocol:

-

Seed and treat cells with the Mcl-1 inhibitor as described in the cell viability assay protocol.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Mix the contents gently by swirling or using a plate shaker at a low speed (300-500 rpm) for 30 seconds.

-

Incubate the plate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence using a plate reader.

-

The fold-induction of caspase activity is calculated relative to untreated control cells.

Visualizations

The following diagrams illustrate key pathways and workflows related to Mcl-1 inhibition.

Caption: Mcl-1 Signaling Pathway in Apoptosis Regulation.

Caption: Mechanism of Action of A-1210477 as a BH3 Mimetic.

Caption: General Experimental Workflow for Mcl-1 Inhibitor Evaluation.

References

The Tipping Point of Cell Fate: An In-depth Guide to Upstream and Downstream Signaling of Mcl-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, stands as a critical gatekeeper in the intricate signaling network that governs cell survival and programmed cell death (apoptosis).[1][2] Its overexpression is a hallmark of numerous malignancies, contributing significantly to tumor progression and resistance to a wide array of cancer therapies.[3][4][5] Consequently, the development of small molecule inhibitors targeting Mcl-1 has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the upstream regulatory pathways that control Mcl-1 expression and function, the downstream consequences of its inhibition, and detailed experimental protocols for studying this pivotal signaling axis.

Upstream Regulation of Mcl-1: A Symphony of Transcriptional and Post-Translational Control

The expression and activity of Mcl-1 are exquisitely regulated at multiple levels, ensuring a rapid response to a variety of cellular signals. This tight regulation involves a complex interplay of transcriptional activation, post-transcriptional modifications, and protein stability.

Transcriptional Regulation: A multitude of signaling pathways converge on the MCL1 gene promoter to modulate its transcription. Pro-survival signals, often initiated by growth factors and cytokines, activate pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways. These cascades lead to the activation of transcription factors like cAMP response element-binding protein (CREB) and Signal Transducer and Activator of Transcription 5 (STAT5), which in turn drive MCL1 gene expression.

Post-Translational Modifications: The Mcl-1 protein has a notoriously short half-life, making its stability a critical point of regulation. This rapid turnover is primarily controlled by phosphorylation and ubiquitination.

-

Phosphorylation: Several kinases phosphorylate Mcl-1, with opposing effects on its stability. For instance, Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) can phosphorylate Mcl-1 at specific residues, which can either stabilize or prime it for degradation. Conversely, Glycogen synthase kinase 3β (GSK3β) phosphorylation often marks Mcl-1 for proteasomal degradation.

-

Ubiquitination and Deubiquitination: The ubiquitination of Mcl-1 by E3 ubiquitin ligases, such as Mule/ARF-BP1 and β-TrCP, targets it for destruction by the proteasome. This process is counteracted by deubiquitinases (DUBs) like Ubiquitin-specific-processing protease 9X (USP9X), which remove ubiquitin chains and enhance Mcl-1 stability.

The intricate upstream regulation of Mcl-1 is depicted in the following signaling pathway diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mcl-1 Inhibitors in Clinical Development

Myeloid cell leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, has emerged as a high-value target in oncology. Its overexpression is a common feature in a multitude of cancers, where it plays a crucial role in promoting tumor cell survival and mediating resistance to a wide range of therapies.[1][2][3] Unlike other Bcl-2 family members, Mcl-1 has a very short half-life and its levels are tightly regulated, making it a critical node for cell survival decisions.[4][5] This dependency has spurred the development of potent and selective Mcl-1 inhibitors, a new class of therapeutics designed to re-engage the intrinsic apoptotic pathway in cancer cells.

The journey of Mcl-1 inhibitors from concept to clinic has been marked by both significant progress and formidable challenges. While the therapeutic rationale is strong, development has been hampered by on-target cardiotoxicity, a consequence of the essential role Mcl-1 plays in cardiomyocyte survival. This has led to the discontinuation of several promising candidates. However, ongoing research has yielded next-generation inhibitors with improved safety profiles and novel dosing strategies, renewing optimism in the field.

This technical guide provides a comprehensive review of Mcl-1 inhibitors that have entered clinical development. It summarizes key clinical data, details common experimental protocols for inhibitor evaluation, and visualizes the core signaling pathway and a representative experimental workflow.

The Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a central regulator of the intrinsic, or mitochondrial, pathway of apoptosis. Under normal homeostatic conditions, Mcl-1 sequesters the pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. Cellular stress signals induce the expression of BH3-only sensor proteins (e.g., NOXA, PUMA, BIM), which act as antagonists to anti-apoptotic proteins. Mcl-1 inhibitors are designed as BH3 mimetics; they bind with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein. This competitive binding displaces pro-apoptotic proteins, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c into the cytosol, and the activation of the caspase cascade, culminating in programmed cell death.

Mcl-1 Inhibitors in Clinical Trials

Several small-molecule Mcl-1 inhibitors have advanced into clinical trials for both hematologic malignancies and solid tumors. The table below summarizes key publicly available data for prominent clinical-stage candidates. A significant challenge across the class has been a narrow therapeutic window, primarily due to on-target cardiotoxicity.

| Compound | Developer(s) | Indications | Phase | Key Findings & Status |

| AZD5991 | AstraZeneca | Hematologic Malignancies (AML, MDS) | Phase 1 | Limited clinical activity observed, with some responses in MDS. High incidence of asymptomatic troponin elevation (cardiotoxicity) led to an FDA clinical hold and discontinuation of development. Common AEs included diarrhea, nausea, and vomiting. |

| AMG-176 | Amgen | Hematologic Malignancies (MM, AML) | Phase 1 | First-in-human trial (NCT02675452) initiated. Preclinical data demonstrated robust single-agent and combination activity (e.g., with venetoclax) in hematologic cancer models. |

| AMG-397 | Amgen | Hematologic Malignancies (MM, NHL, AML) | Phase 1 | An orally bioavailable inhibitor. Development was halted due to cardiac safety concerns, similar to other early-generation inhibitors. |

| S64315 (MIK665) | Servier / Novartis | Hematologic Malignancies (AML, MM, MDS) | Phase 1/2 | Preclinical studies with the parent compound (S63845) showed high efficacy. Clinical trials are ongoing, often in combination with other agents like venetoclax or azacitidine. |

| PRT1419 | Prelude Therapeutics | Solid Tumors, Hematologic Malignancies | Phase 1 | Phase 1 study in solid tumors (NCT04837677) showed acceptable safety with no observed cardiac toxicity; primary AEs were neutropenia and GI-related. A separate study in hematologic malignancies (NCT04543305) was also completed. |

Core Experimental Protocols for Mcl-1 Inhibitor Evaluation

The preclinical and clinical development of Mcl-1 inhibitors relies on a standardized set of assays to determine potency, selectivity, mechanism of action, and efficacy.

Target Engagement and Binding Affinity Assays

The initial step is to confirm direct binding of the inhibitor to Mcl-1 and quantify its affinity.

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: This assay measures the disruption of a protein-protein interaction. Recombinant Mcl-1 protein (often tagged with a donor fluorophore like Terbium) is incubated with a peptide derived from a BH3-only protein like BIM (tagged with an acceptor fluorophore, e.g., fluorescein).

-

Procedure: In the absence of an inhibitor, the proteins interact, bringing the fluorophores into proximity and allowing for FRET. Upon addition of a competitive Mcl-1 inhibitor, the Mcl-1/BIM interaction is disrupted, separating the fluorophores and causing a decrease in the FRET signal.

-

Data Analysis: The concentration-dependent decrease in the FRET signal is used to calculate the inhibitor's IC50, which can be converted to a binding affinity constant (Ki). Selectivity is assessed by running similar assays against other Bcl-2 family proteins (Bcl-2, Bcl-xL).

-

Cellular Potency and On-Target Activity Assays

These assays determine the inhibitor's ability to induce cell death in a cancer cell context and confirm that the activity is Mcl-1 dependent.

-

Methodology: Cell Viability and Apoptosis Induction

-

Cell Line Selection: A panel of cancer cell lines is used, including those known to be dependent on Mcl-1 for survival (e.g., multiple myeloma line NCI-H929, AML line MV4-11) and those that are not (e.g., K562), which serve as a negative control for on-target activity.

-

Viability Assay (e.g., CellTiter-Glo®): Cells are treated with a dose range of the inhibitor for 24-72 hours. The CellTiter-Glo® reagent is added, which measures ATP levels as an indicator of cell viability. A decrease in luminescence indicates cell death. GI50 (50% growth inhibition) values are calculated.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): To confirm apoptosis as the mechanism of cell death, treated cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells). The stained cell populations are quantified by flow cytometry.

-

Mechanism Confirmation (Caspase Activation): Activation of effector caspases (caspase-3 and -7) is a hallmark of apoptosis. Specific assays (e.g., Caspase-Glo® 3/7) measure the activity of these enzymes in inhibitor-treated cells.

-

In Vivo Efficacy and Pharmacodynamic Studies

The final preclinical step involves testing the inhibitor's anti-tumor activity and on-target effects in animal models.

-

Methodology: Xenograft Tumor Models

-

Model Establishment: Mcl-1-dependent human cancer cells (e.g., OPM2, MV4-11) are implanted subcutaneously into immunocompromised mice.

-

Dosing and Monitoring: Once tumors are established, mice are treated with the Mcl-1 inhibitor via a clinically relevant route (e.g., oral or intravenous). Tumor volume and body weight are monitored regularly.

-

Efficacy Readouts: The primary endpoint is tumor growth inhibition (TGI) or tumor regression compared to a vehicle-treated control group.

-

Pharmacodynamic (PD) Biomarkers: To confirm on-target activity in vivo, tumor samples can be collected post-treatment and analyzed for biomarkers of apoptosis, such as cleaved caspase-3, by immunohistochemistry or western blot. Disruption of the Mcl-1/BIM protein complex can also be assessed via co-immunoprecipitation. For tolerability assessment, blood samples are analyzed for markers of cardiac (e.g., troponins) and other organ damage.

-

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. MCL1 Inhibitor Drug Clinical Trials & Commercialization [globenewswire.com]

- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interactions of Mcl-1 Inhibitors with Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between potent and selective Mcl-1 inhibitors and the Bcl-2 family of proteins. It is designed to be a valuable resource for researchers and professionals involved in apoptosis research and the development of novel cancer therapeutics. This document delves into the quantitative binding data of a representative Mcl-1 inhibitor, detailed experimental protocols for characterizing such interactions, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Mcl-1 and the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1][2] Dysregulation of this pathway is a hallmark of cancer, often leading to cell survival and resistance to therapy.[1][3] The Bcl-2 family is comprised of three main subfamilies:

-

Anti-apoptotic proteins: Including Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1/Bfl-1, which prevent apoptosis by sequestering pro-apoptotic proteins.[4]

-

Pro-apoptotic effector proteins: Bax and Bak, which upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.

-

Pro-apoptotic BH3-only proteins: Such as Bim, Puma, Noxa, and Bad, which act as sensors of cellular stress and initiate apoptosis by either activating the effectors or neutralizing the anti-apoptotic proteins.

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein that is frequently overexpressed in a wide range of human cancers, contributing to tumor progression and resistance to various chemotherapeutic agents. Consequently, the development of small molecule inhibitors that specifically target Mcl-1 has become a promising therapeutic strategy in oncology. This guide focuses on the interactions of these inhibitors with Mcl-1 and other Bcl-2 family members.

Quantitative Analysis of Mcl-1 Inhibitor Interactions

| Target Protein | Binding Affinity (Ki, nM) | Assay Method | Reference |

| Mcl-1 | < 1 | FRET | |

| Bcl-2 | > 10,000 | FRET | |

| Bcl-xL | > 10,000 | FRET | |

| Bcl-w | 25,000 | FRET | |

| Bfl-1/A1 | 12,000 | FRET |

FRET: Förster Resonance Energy Transfer

This high degree of selectivity demonstrates that AZD5991 preferentially binds to Mcl-1, thereby displacing pro-apoptotic proteins and triggering apoptosis in Mcl-1-dependent cancer cells.

Signaling Pathways and Mechanism of Action

The core mechanism of Mcl-1 inhibitors is to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby liberating the effectors of apoptosis.

The Intrinsic Apoptosis Pathway Regulated by the Bcl-2 Family

The following diagram illustrates the central role of Mcl-1 and other Bcl-2 family members in the regulation of apoptosis.

Mechanism of Mcl-1 Inhibition

Mcl-1 inhibitors are designed to bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bim and Bak. This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.

Experimental Protocols for Characterizing Mcl-1 Inhibitor Interactions

Accurate characterization of the binding affinity and kinetics of Mcl-1 inhibitors is essential for their development. The following sections provide detailed methodologies for key biophysical assays.

Fluorescence Polarization (FP) Assay

This competitive binding assay is widely used for high-throughput screening and determination of inhibitor potency (IC50).

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide derived from a BH3-only protein (e.g., Bim or Bak) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger Mcl-1 protein, its rotation slows, and the polarization of the emitted light increases. An unlabeled inhibitor competes with the fluorescent peptide for binding to Mcl-1, causing a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS.

-

Mcl-1 Protein: Recombinant human Mcl-1 protein is diluted to a final concentration of 1.5 nM in the assay buffer.

-

Fluorescent Peptide (Tracer): A fluorescein isothiocyanate (FITC)-labeled Bim BH3 peptide is diluted to a final concentration of 1 nM in the assay buffer.

-

Mcl-1 Inhibitor: The inhibitor is serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilutions).

-

-

Assay Procedure:

-

In a 384-well, black, flat-bottom plate, add the Mcl-1 protein and the FITC-Bim peptide to each well.

-

Add the serially diluted Mcl-1 inhibitor to the respective wells. Include control wells with DMSO only (for maximum polarization) and wells with only the FITC-Bim peptide (for minimum polarization).

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is determined by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of protein-ligand interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., Mcl-1 protein) is immobilized on the chip surface. When an analyte (the inhibitor) flows over the surface and binds to the ligand, the accumulation of mass causes a change in the refractive index, which is detected as a response in resonance units (RU).

Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the Mcl-1 protein (typically 20-50 µg/mL in an appropriate buffer) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the Mcl-1 inhibitor in running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions over the immobilized Mcl-1 surface at a constant flow rate.

-

Monitor the association of the inhibitor in real-time.

-

After the injection, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor before the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH) are determined from a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare the Mcl-1 protein solution (typically 10 µM) and the inhibitor solution (typically 100 µM) in the same, precisely matched buffer to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the Mcl-1 protein into the sample cell and the inhibitor into the injection syringe of the ITC instrument.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample cell and a reference cell.

-

-

Data Acquisition and Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

This isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Conclusion

The development of potent and selective Mcl-1 inhibitors represents a significant advancement in the field of cancer therapy. A thorough understanding of their interactions with the entire Bcl-2 family of proteins is paramount for optimizing their therapeutic potential and minimizing off-target toxicities. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug developers working to harness the power of Mcl-1 inhibition in the fight against cancer. The continued application of these biophysical techniques will be instrumental in the discovery and characterization of the next generation of apoptosis-inducing anticancer agents.

References

- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 4. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Mcl-1 gene amplification in different tumor types

An In-depth Technical Guide to MCL-1 Gene Amplification in Different Tumor Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma-2 (BCL-2) family of proteins, is a critical regulator of the intrinsic apoptotic pathway.[1][2][3] Unlike other anti-apoptotic BCL-2 family members, MCL-1 has a very short half-life and its expression is tightly regulated at the transcriptional, translational, and post-translational levels.[4][5] This precise control underscores its essential role in the survival of a variety of normal cell lineages, including hematopoietic stem cells. In the context of oncology, the MCL1 gene is one of the most frequently amplified genes across a wide spectrum of human cancers. This amplification leads to protein overexpression, which promotes tumorigenesis, protects cancer cells from apoptosis, and contributes significantly to therapeutic resistance against conventional chemotherapy and novel targeted agents, including BCL-2 inhibitors like venetoclax. Consequently, MCL-1 has emerged as a high-priority target for cancer drug development.

This technical guide provides a comprehensive overview of MCL1 gene amplification across various tumor types, details the experimental protocols used for its detection, and illustrates the core signaling pathways involved.

Data Presentation: MCL-1 Amplification Frequencies in Various Tumors

MCL1 gene amplification or copy number gain is a common event in both solid and hematological malignancies. The frequency of these alterations varies considerably among different cancer types. An extensive analysis of over 3,000 cancer specimens identified MCL1 as being enriched in regions of focal somatic copy number amplification (SCNA), with amplifications found in over 10% of cancers across multiple tissues.

| Tumor Type | Amplification / Copy Number Gain Frequency (%) | Reference(s) |

| Solid Tumors | ||

| Lung Cancer (overall) | 54% | |

| Non-Small Cell Lung Cancer (NSCLC) | >10% | |

| Breast Cancer | Up to 72% (gain or amplification) | |

| Triple-Negative Breast Cancer (post-chemo) | 54% | |

| Esophageal Squamous Cell Carcinoma (ESCC) | 29.4% (high gain), 36.3% (low gain) | |

| Melanoma | >10% | |

| Hematological Malignancies | ||

| Multiple Myeloma (MM) | 40% (gain or amplification of 1q21) | |

| Chronic Lymphocytic Leukemia (CLL) | Subclones with amplification observed at progression |

Experimental Protocols for Detecting MCL-1 Amplification

The detection and quantification of MCL1 gene copy number are crucial for both research and clinical applications. The primary methods employed are Fluorescence In Situ Hybridization (FISH), Quantitative Polymerase Chain Reaction (qPCR), and Next-Generation Sequencing (NGS).

Experimental Workflow Overview

Caption: Workflow for detecting MCL-1 gene amplification.

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for assessing gene amplification as it allows for direct visualization and quantification of gene copies within the morphological context of individual cells, thereby avoiding issues with normal cell contamination.

Detailed Protocol for FFPE Tissue:

-

Specimen Preparation:

-

Prepare 2-4 µm thick sections from a formalin-fixed, paraffin-embedded (FFPE) tumor block on positively charged microscope slides.

-

Fix slides for 2-16 hours at 50-60°C.

-

Deparaffinize the sections by immersing in xylene (2x 10 min).

-

Rehydrate through a series of ethanol washes: 100% (2x 5 min), 85% (2 min), and 70% (2 min).

-

Rinse in purified water for 3 minutes.

-

-

Pretreatment:

-

Immerse slides in a pretreatment solution (e.g., 0.2 N HCl) for 20 minutes to denature proteins.

-

Rinse in purified water for 3 minutes.

-

Place slides in a sodium thiocyanate solution at 80°C for up to 60 minutes.

-

Perform enzymatic digestion using a protease solution (e.g., pepsin) at 37°C. The timing is critical and must be optimized for the specific tissue type.

-

Wash slides in a wash buffer.

-

Dehydrate again through an ethanol series (70%, 85%, 100%) and air dry completely.

-

-

Denaturation and Hybridization:

-

Warm the dual-color probe mixture (containing a probe for the MCL1 gene region, typically labeled in green, and a control probe for the chromosome 1 centromere, labeled in orange) to room temperature.

-

Apply 10 µl of the probe mixture to the target area on the slide and cover with a 22x22 mm coverslip, sealing the edges with rubber cement.

-

Co-denature the probe and target DNA on a hot plate or in a hybridizer at 75-85°C for 10 minutes.

-

Transfer slides to a humidified chamber and hybridize overnight at 37°C.

-

-

Post-Hybridization Washes and Counterstaining:

-

Carefully remove the coverslip and perform stringent washes using a post-hybridization wash buffer at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes.

-

Rinse in a less stringent wash buffer at room temperature.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution containing an antifade agent.

-

-

Interpretation:

-

Normal: Two green (MCL1) signals and two orange (control) signals per nucleus.

-

Low-level Gain: An average of 2.5 to 5 MCL1 gene copies per nucleus.

-

Amplification/High Gain: More than 5 average MCL1 gene copies per nucleus or the presence of large gene clusters.

-

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a sensitive method to determine the relative copy number of a target gene compared to a reference gene.

Detailed Protocol:

-

DNA Extraction:

-

Extract high-quality genomic DNA (gDNA) from tumor tissue or cell lines using a standard commercial kit.

-

Quantify the gDNA concentration and assess its purity using a spectrophotometer.

-

-

Primer Design:

-

Design or obtain validated primer pairs for the MCL1 gene and at least one stable, single-copy reference gene (e.g., ACTB, RPL13A).

-

Example MCL1 forward primer: 5'-CCAAGAAAGCTGCATCGAACCAT-3'.

-

Example MCL1 reverse primer: 5'-CAGCACATTCCTGATGCCACCT-3'.

-

-

qPCR Reaction Setup:

-

Prepare a master mix for each primer pair containing SYBR Green qPCR mix, forward primer, reverse primer, and nuclease-free water.

-

Aliquot the master mix into qPCR plate wells.

-

Add a standardized amount of gDNA (e.g., 10-20 ng) to each well. Include no-template controls for each primer set.

-

-

Thermal Cycling:

-

Perform the qPCR on a real-time PCR system with a program similar to the following:

-

Initial denaturation: 95°C for 10 minutes.

-

Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.

-

Melting curve analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis (2-ΔΔCt Method):

-

Calculate the ΔCt for each sample: ΔCt = Ct(MCL1) - Ct(Reference Gene).

-

Normalize to a control sample (e.g., normal diploid DNA): ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Control Sample).

-

Calculate the relative copy number: 2-ΔΔCt. A value of 1 indicates a normal copy number, while a value of 2 would suggest four copies of the gene (a gain of two).

-

Next-Generation Sequencing (NGS)

NGS-based methods, particularly using targeted gene panels or whole-exome/genome sequencing, can assess copy number variations (CNVs) for hundreds of genes simultaneously. The principle relies on read-depth analysis.

Methodology Overview:

-

Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the fragments. For targeted sequencing, specific regions of interest (including the MCL1 locus) are captured using probes.

-

Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short reads.

-

Data Analysis:

-

Reads are aligned to a human reference genome.

-

Specialized bioinformatics algorithms count the number of reads aligning to specific genomic bins or exons.

-

The read count for the MCL1 region is normalized against the average read count from other genomic regions (or a panel of reference samples) to correct for sequencing biases.

-

A significantly higher normalized read depth for the MCL1 locus compared to the baseline indicates a copy number gain or amplification.

-

Signaling Pathways and Regulation of MCL-1

MCL-1 expression and stability are tightly controlled by a network of signaling pathways crucial for cell survival and proliferation. Amplification of the MCL1 gene provides a constant drive for its overexpression, making cancer cells less dependent on these upstream signals for survival.

Key regulatory pathways include:

-

PI3K/AKT Pathway: A major pro-survival pathway activated by growth factors and cytokines. AKT can phosphorylate and inactivate GSK3β, a kinase that would otherwise phosphorylate MCL-1 to promote its degradation.

-

MAPK/ERK Pathway: This pathway, also downstream of growth factor receptors, can lead to the phosphorylation of MCL-1 at Threonine 163 (Thr163) by ERK, which stabilizes the protein and increases its half-life.

-

JAK/STAT Pathway: Cytokines like IL-3 and IL-6 signal through the JAK/STAT pathway. Activated STAT3 and STAT5 can directly bind to the MCL1 promoter to drive its transcription.

MCL-1 exerts its anti-apoptotic function at the outer mitochondrial membrane by binding to and sequestering the pro-apoptotic proteins BAX and BAK, preventing them from forming pores and releasing cytochrome c.

References

- 1. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amgenoncology.com [amgenoncology.com]

- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Mcl-1 Inhibitor Complex 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the novel Mcl-1 inhibitor, Complex 14. This copper(II) complex of a 9-substituted β-carboline has demonstrated significant potential as a selective and potent inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key regulator of cancer cell survival.[1][2] This document synthesizes the available preclinical findings, offering a detailed resource for researchers in oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Mcl-1 inhibitor Complex 14, focusing on its in vitro efficacy and selectivity.

Table 1: In Vitro Cytotoxicity of Complex 14 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| NCI-H460 | Non-small cell lung cancer | 0.8 ± 0.1 |

| A549 | Lung cancer | 1.5 ± 0.2 |

| HeLa | Cervical cancer | 2.1 ± 0.3 |

| MCF-7 | Breast cancer | 3.5 ± 0.4 |

Data represents the half-maximal inhibitory concentration (IC₅₀) after a 48-hour incubation period.

Table 2: Selectivity Profile of Complex 14

| Target Protein | Binding Affinity (Kᵢ, nM) |

| Mcl-1 | 18 |

| Bcl-2 | > 10,000 |

| Bcl-xL | > 10,000 |

Binding affinity was determined by a competitive fluorescence polarization assay.

Table 3: In Vivo Antitumor Efficacy of Complex 14 in NCI-H460 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Complex 14 | 10 | 65 |

| Cisplatin | 5 | 52 |

Tumor growth inhibition was measured at the end of the treatment period.

Signaling Pathways and Mechanism of Action

Mcl-1 is a critical pro-survival member of the Bcl-2 family of proteins. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[3] The overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various cancers.

Complex 14 acts as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1. This action competitively displaces Bak and Bax from Mcl-1, leading to their activation, oligomerization, and the initiation of the intrinsic apoptotic cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of Mcl-1 inhibitor Complex 14.

Competitive Fluorescence Polarization Assay

This assay was utilized to determine the binding affinity and selectivity of Complex 14 for Mcl-1.

Protocol:

-

Reagents and Materials:

-

Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins.

-

Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim-BH3).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127).

-

Complex 14 and control compounds.

-

384-well black, low-volume microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of Complex 14 and control compounds in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled BH3 peptide probe (at a final concentration typically below its Kd), and the recombinant target protein (Mcl-1, Bcl-2, or Bcl-xL).

-

Add the diluted compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP)

This technique was employed to confirm the disruption of Mcl-1/Bak and Mcl-1/Bax interactions by Complex 14 in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture NCI-H460 cells to 70-80% confluency.

-

Treat the cells with either vehicle control or varying concentrations of Complex 14 for a specified duration (e.g., 6 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in Tris-buffered saline containing protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mcl-1, Bak, and Bax, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo NCI-H460 Xenograft Model

This model was used to evaluate the in vivo antitumor efficacy of Complex 14.

Protocol:

-

Cell Culture and Implantation:

-

Culture NCI-H460 cells and harvest them during the exponential growth phase.

-

Subcutaneously inject a suspension of 5 x 10⁶ NCI-H460 cells in a 1:1 mixture of media and Matrigel into the flank of athymic nude mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Complex 14 (e.g., 10 mg/kg), a positive control (e.g., cisplatin 5 mg/kg), or vehicle control via a specified route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily for 14 days).

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Tt - T₀) / (Ct - C₀)] x 100, where Tt and Ct are the mean tumor volumes of the treated and control groups at the end of the study, and T₀ and C₀ are the mean tumor volumes at the start of treatment.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the preclinical evaluation of an Mcl-1 inhibitor like Complex 14.

References

- 1. Discovery of a Copper-Based Mcl-1 Inhibitor as an Effective Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Copper-Based Mcl-1 Inhibitor as an Effective Antitumor Agent | UBC Chemistry [chem.ubc.ca]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of Mcl-1 Inhibitor 14: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular docking studies of Mcl-1 inhibitors, with a specific focus on a potent inhibitor designated as "Mcl-1 inhibitor 14." Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein and a key therapeutic target in various cancers. Understanding the molecular interactions between Mcl-1 and its inhibitors is paramount for the development of effective cancer therapies. This guide summarizes quantitative binding data, details experimental protocols for molecular docking, and visualizes key biological and experimental workflows.

Quantitative Analysis of Mcl-1 Inhibitor Binding

The efficacy of Mcl-1 inhibitors is quantified by their binding affinity to the Mcl-1 protein. The following table summarizes the binding affinities of "this compound" and other notable Mcl-1 inhibitors, providing a comparative landscape of their potencies.

| Inhibitor | Binding Affinity (Ki) | Binding Affinity (IC50) | Binding Affinity (Kd) | Notes |

| This compound | 0.018 nM | Also known as Compound (Ra)-10, it demonstrates exceptionally high affinity for Mcl-1.[1][2] | ||

| A-1210477 | 0.454 nM | A potent and selective Mcl-1 inhibitor developed by AbbVie.[3] | ||

| AZD5991 | A macrocyclic Mcl-1 inhibitor that has entered clinical development.[4] | |||

| Compound 17 (Takeda) | 88 nM (for Mcl-1) | A dual Mcl-1/Bcl-XL inhibitor.[5] | ||

| MIM1 | 4.78 µM | One of the earlier discovered small molecule inhibitors of Mcl-1. | ||

| Indole-2-carboxylic acid 33 | 55 nM | A potent inhibitor with significant selectivity over Bcl-2 and Bcl-XL. | ||

| Compound 12 (ASTAR) | 10 µM | A selective Mcl-1 inhibitor. | ||

| Compound 13 (ASTAR) | 0.25 µM | Binds to both Mcl-1 and Bcl-XL. |

Experimental Protocol: Molecular Docking of Mcl-1 Inhibitors

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a receptor. The following protocol outlines a general workflow for the molecular docking of inhibitors to the Mcl-1 protein, based on common practices in the field.

1. Preparation of the Mcl-1 Protein Structure:

-

Obtain the Crystal Structure: The three-dimensional crystal structure of the human Mcl-1 protein is retrieved from the Protein Data Bank (PDB). A commonly used structure is, for example, PDB ID: 5FDO. The structure should ideally be co-crystallized with a ligand to define the binding site.

-

Protein Preparation: The raw PDB file is processed to prepare it for docking. This involves:

-

Removing water molecules and any co-crystallized ligands or heteroatoms.

-

Adding hydrogen atoms to the protein, which are often absent in crystal structures.

-

Assigning correct bond orders and charges to the protein residues.

-

Repairing any missing residues or loops in the protein structure using modeling software.

-

2. Ligand Preparation:

-

Obtain Ligand Structure: The 2D or 3D structure of the Mcl-1 inhibitor (e.g., this compound) is obtained. This can be from a chemical database or drawn using a molecule editor.

-

Ligand Optimization: The ligand structure is optimized to its lowest energy conformation. This typically involves:

-

Generating a 3D conformation from a 2D structure.

-

Assigning correct atom types and charges.

-

Performing energy minimization using a suitable force field (e.g., MMFF94).

-

3. Molecular Docking Simulation:

-

Define the Binding Site: The binding site on the Mcl-1 protein is defined. This is typically a grid box centered around the location of the co-crystallized ligand in the original PDB structure. For instance, for Mcl-1 (PDB ID: 5FDO), the grid center coordinates might be set as X = 7.53, Y = 25.37, and Z = -7.84.

-

Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site. The program calculates a docking score for each pose, which estimates the binding affinity.

-

Execution: The docking simulation is run, generating a set of possible binding poses for the ligand, ranked by their docking scores.

4. Analysis of Docking Results:

-

Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the inhibitor and the Mcl-1 protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and salt bridges with critical amino acid residues in the binding pocket.

-

Scoring Function: The docking scores (e.g., in kcal/mol) are used to rank the potential efficacy of different inhibitors. A more negative score generally indicates a higher predicted binding affinity.

-

Interaction with Key Residues: The analysis should focus on interactions with key "hotspot" residues in the Mcl-1 binding groove, such as Arg263, which is crucial for inhibitor binding.

Visualizing Key Pathways and Workflows

Mcl-1 Signaling Pathway in Apoptosis Regulation

Mcl-1 is a central node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins like Bak and Bim to prevent cell death. Various cellular signals regulate Mcl-1 expression and stability, making it a critical checkpoint for cell survival.

Caption: Mcl-1 integrates pro-survival and pro-apoptotic signals to regulate apoptosis.

Molecular Docking Experimental Workflow

The process of molecular docking follows a systematic workflow, from the initial preparation of the biological target and ligand to the final analysis of the predicted binding interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Mcl-1 Inhibitor 14 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Mcl-1 inhibitors, specifically focusing on a representative compound, Mcl-1 inhibitor 14 (a designation for a potent and selective Mcl-1 inhibitor exemplified by compounds such as S63845, AZD5991, and similar molecules), in mouse xenograft models. The protocols outlined below cover key aspects of in vivo studies, from tumor establishment to endpoint analysis, and are intended to facilitate the generation of robust and reproducible data for assessing anti-tumor efficacy.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor progression and resistance to conventional therapies.[1][2] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[3][4][5] Inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells that are dependent on this protein for survival. This document details the application of this compound in mouse xenograft models, providing protocols for assessing its single-agent efficacy and potential in combination therapies.

Data Presentation

Table 1: In Vivo Efficacy of this compound (as a single agent) in Human Cancer Xenograft Models

| Mcl-1 Inhibitor (Example) | Cancer Type | Cell Line | Mouse Strain | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI) / Regression | Reference |

| S63845 | Multiple Myeloma | H929 | Immunocompromised | 25 mg/kg, daily for 5 days | Intravenous | 103% TGI | |

| S63845 | Multiple Myeloma | AMO1 | Immunocompromised | 25 mg/kg, daily for 5 days | Intravenous | 114% TGI | |

| S63845 | Sarcoma | CDS-ZH001 | - | 20 mg/kg, twice a week | - | Significant tumor growth delay | |

| AZD5991 | Acute Myeloid Leukemia | MV4-11 | - | 100 mg/kg, single dose | Intravenous | Complete Tumor Regression (6/6 mice) | |

| AZD5991 | Multiple Myeloma | MOLP-8 | - | 60 mg/kg, single dose | Intravenous | 99% Tumor Regression | |

| AZD5991 | Multiple Myeloma | NCI-H929 | - | 100 mg/kg, single dose | Intravenous | Complete Tumor Regression (4/4 mice) | |

| Compound 26 | Multiple Myeloma | NCI-H929 | - | 60 or 80 mg/kg, single dose | Intravenous | Initial Tumor Regression | |

| UMI-77 | Pancreatic Cancer | BxPC-3 | - | 60 mg/kg | Intravenous | Significant TGI | |

| VU661013 | Acute Myeloid Leukemia | MV-4-11 | NSGS | 10, 25, or 75 mg/kg, daily for 21 days | Intraperitoneal | Dose-dependent decrease in tumor burden |

Table 2: In Vivo Efficacy of this compound in Combination Therapy

| Mcl-1 Inhibitor (Example) | Combination Agent | Cancer Type | Cell Line | Dosing Regimen | Outcome | Reference |

| Compound 26 | Docetaxel | Non-Small Cell Lung Cancer | A427 | Cmpd 26: 60 mg/kg, q7d; Docetaxel: 10 mg/kg, q7d | Enhanced tumor response | |

| Compound 26 | Topotecan | Small Cell Lung Cancer | NCI-H1048 | - | Deepened and prolonged response | |

| AZD5991 | Venetoclax | Acute Myeloid Leukemia | OCI-AML3 | - | Tumor Regression (8/8 mice) | |

| S63845 | Navitoclax | Small Cell Lung Cancer | - | - | Synergistic in vivo effects |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

1. Cell Culture:

-

Culture human cancer cell lines (e.g., NCI-H929 for multiple myeloma, A427 for non-small cell lung cancer) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the exponential growth phase.

2. Cell Preparation for Injection:

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.

3. Animal Handling and Tumor Cell Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor dimensions (length and width) with calipers every 3-4 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.

Protocol 2: Administration of this compound

1. Formulation of Mcl-1 Inhibitor:

-

For S63845: Formulate extemporaneously in 25 mM HCl and 20% 2-hydroxypropyl-β-cyclodextrin or in 2% Vitamin E/TPGS in 0.9% NaCl (w/v). Protect the formulation from light.

-